![molecular formula C9H11N5 B1435880 2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethan-1-amine CAS No. 2097937-27-2](/img/structure/B1435880.png)
2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethan-1-amine
Descripción general
Descripción
“2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethan-1-amine” is a chemical compound . It is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .
Molecular Structure Analysis
Imidazole, the core structure in “2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethan-1-amine”, is a five-membered heterocyclic moiety that contains two nitrogen atoms . One nitrogen bears a hydrogen atom, and the other is called pyrrole type nitrogen .
Aplicaciones Científicas De Investigación
Antibacterial Agents
Imidazole derivatives, including our compound of interest, have been studied for their potential as antibacterial agents . The presence of the imidazole ring can interact with bacterial cell membranes, disrupting their function and leading to bacterial cell death . This makes it a promising candidate for developing new antibacterial drugs, especially in the face of rising antibiotic resistance.
Antifungal Treatments
Similar to their antibacterial properties, imidazole derivatives are also explored for their antifungal activities . They can inhibit the growth of various fungal species, which is crucial for treating fungal infections that are becoming increasingly resistant to current antifungal medications .
Anticancer Therapeutics
The structural framework of imidazole-based compounds allows them to interfere with the replication of cancer cells. Researchers are investigating the use of these compounds, including “2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethan-1-amine”, as potential anticancer therapeutics . They may work by targeting specific pathways that are overactive in cancer cells .
Anti-inflammatory Drugs
The imidazole moiety is known to exhibit anti-inflammatory properties . This is particularly important in the development of treatments for chronic inflammatory diseases. By modulating the body’s inflammatory response, these compounds can help in managing conditions like arthritis and other autoimmune disorders .
Antiviral Agents
Research has shown that imidazole derivatives can act as antiviral agents by inhibiting the replication of viruses. This application is particularly relevant in the context of emerging viral diseases and the ongoing need for new antiviral drugs .
Neuroprotective Agents
There is evidence to suggest that imidazole derivatives can serve as neuroprotective agents . They may offer protection against neurodegenerative diseases by preventing the death of nerve cells or by enhancing their survival under stressful conditions .
Enzyme Inhibition
Imidazole compounds are known to inhibit certain enzymes, which can be leveraged in various therapeutic applications. For instance, they can be used to design inhibitors for enzymes that are crucial in disease progression, providing a pathway for treating diseases at the molecular level .
Diagnostic Imaging
Some imidazole derivatives are used in diagnostic imaging . They can be tagged with radioactive isotopes and used as tracers in positron emission tomography (PET) scans, helping in the diagnosis and monitoring of various diseases .
Direcciones Futuras
Imidazole derivatives, including “2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethan-1-amine”, may have potential for development into new drugs . They have shown a broad range of biological activities, such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Mecanismo De Acción
Target of Action
The primary target of 2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethan-1-amine is Phosphatidylinositol-3-kinases (PI3K) . PI3K are lipid kinases that catalyze the phosphorylation of the hydroxyl group at the 3 position of PIP2 (phosphatidylinositol 4,5-diphosphate) to generate PIP3 (phosphatidylinositol 3,4,5-triphosphate) . This compound has been shown to act against the human PI3Kα active site .
Mode of Action
The compound interacts with its target, PI3K, leading to the phosphorylation of Akt, a serine/threonine kinase . This interaction results in the regulation of various cellular functions including cell proliferation, growth, and differentiation .
Biochemical Pathways
The primary biochemical pathway affected by 2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethan-1-amine is the PI3K/Akt signaling pathway . This pathway plays a crucial role in regulating cell survival and apoptosis. The compound’s interaction with PI3K leads to the generation of PIP3, which in turn leads to the phosphorylation of Akt .
Result of Action
The result of the action of 2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethan-1-amine is the inhibition of cell proliferation and induction of cell differentiation . This is achieved through its interaction with PI3K and subsequent effects on the PI3K/Akt pathway . The compound has demonstrated cytotoxicity against cancer cell lines such as MCF-7 and HeLa .
Propiedades
IUPAC Name |
2-(2-pyrazin-2-ylimidazol-1-yl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N5/c10-1-5-14-6-4-13-9(14)8-7-11-2-3-12-8/h2-4,6-7H,1,5,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOVSWXYPMDAFMN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=N1)C2=NC=CN2CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethan-1-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



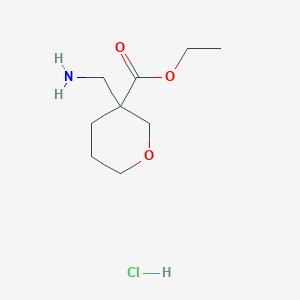

![3,4-Dihydrospiro[1-benzopyran-2,1'-cyclobutane]-6-amine](/img/structure/B1435800.png)
![1,1-Difluoro-6-azaspiro[2.6]nonane hydrochloride](/img/structure/B1435803.png)
![9-Oxo-2-oxa-8-azaspiro[4.5]decane-6-carboxylic acid](/img/structure/B1435804.png)
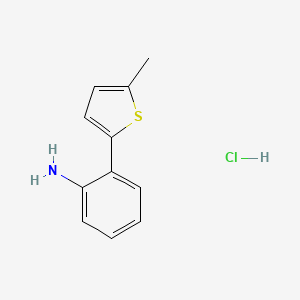
![Pyrazolo[1,5-a]pyrazine-4-carboxylic acid](/img/structure/B1435810.png)
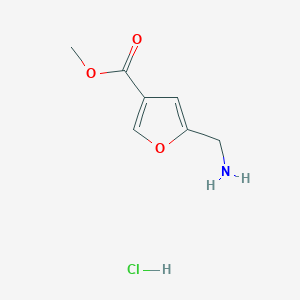
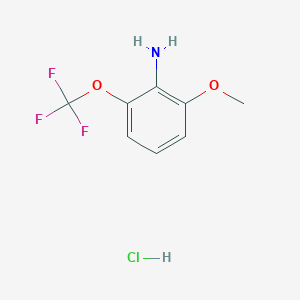
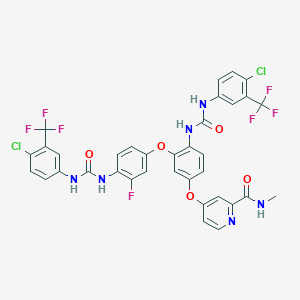
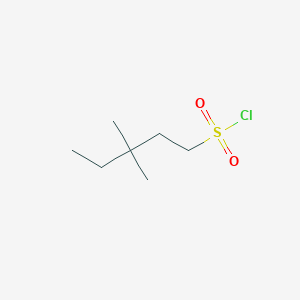

![5,5-Dimethyl-2,6-diazaspiro[3.4]octan-7-one hydrochloride](/img/structure/B1435819.png)
